2-Phenylquinoline-4-carbohydrazide
Overview
Description
“2-Phenylquinoline-4-carbohydrazide” is a chemical compound with the molecular formula C16H13N3O . It has an average mass of 263.294 Da and a monoisotopic mass of 263.105865 Da . The compound is also known by other names such as “2-Phenyl-4-quinolinecarbohydrazide” and "2-Phenyl-quinoline-4-carboxylic acid hydrazide" .
Synthesis Analysis
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . All the intermediates, as well as the final 1,2,4-triazolyl quinolines, were fully characterized by their detailed spectral analysis utilizing different techniques such as IR, 1H NMR, 13C NMR, and finally mass spectrometry .
Molecular Structure Analysis
The InChI code for “2-Phenylquinoline-4-carbohydrazide” is 1S/C16H13N3O/c17-19-16(20)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,17H2,(H,19,20)
. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Phenylquinoline-4-carbohydrazide” has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 79.3±0.3 cm3 . The compound has 4 hydrogen bond acceptors and 3 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area of the compound is 68 Å2 . The polarizability is 31.4±0.5 10-24 cm3 . The surface tension is 59.1±3.0 dyne/cm . The molar volume is 209.6±3.0 cm3 .
Scientific Research Applications
Antitumor and Cytotoxic Activities
2-Phenylquinoline-4-carbohydrazide and its derivatives have been extensively studied for their antitumor properties. Compounds like 2-phenylbenzimidazole-4-carboxamides, structurally similar to 2-phenylquinolines, have shown antileukemic effects in vivo, with a unique characteristic of not showing cross-resistance to an amsacrine-resistant P388 cell line. This suggests a different mechanism of action than interaction with topoisomerase II, common in other antitumor agents (Denny, Rewcastle, & Baguley, 1990). Similarly, compounds derived from 2-phenylquinoline-4-carbohydrazide have demonstrated significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer drugs (Zhao, Chen, Chang, & Tzeng, 2005).
DNA Binding and Antimicrobial Properties
Studies on nickel and zinc complexes with 2-phenylquinoline-4-carboylhydrazide reveal their ability to bind with DNA, suggesting a groove binding mode. These complexes have also shown significant cytotoxic activity against mouse forestomach carcinoma cell lines and can cleave plasmid DNA, indicating their potential in antimicrobial applications (Xi et al., 2009). Additional research has highlighted the antimicrobial activity of various derivatives of 2-phenylquinoline-4-carbohydrazide, with some showing excellent broad-spectrum activity against bacteria and fungi (Alafeefy, 2008).
Analgesic and Anti-Inflammatory Applications
A number of 2-phenylquinoline-4-carboxamide derivatives synthesized from 2-phenylquinoline-4-carbohydrazide have been evaluated for their analgesic and anti-inflammatory activities. Certain compounds in this category demonstrated significant anti-inflammatory activity, comparable to known drugs like diclofenac sodium, in animal models of inflammation (Khalifa, Al-Omar, Abd El-Galil, & Abd El-Reheem, 2017).
properties
IUPAC Name |
2-phenylquinoline-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-19-16(20)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,17H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZWSKCISAPCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275720 | |
Record name | 2-phenylquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinoline-4-carbohydrazide | |
CAS RN |
4779-54-8 | |
Record name | 4779-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4779-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4779-54-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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